molecular formula C14H18F3NO B3171715 4-(Cyclohexylmethoxy)-3-(trifluoromethyl)aniline CAS No. 946697-85-4

4-(Cyclohexylmethoxy)-3-(trifluoromethyl)aniline

Cat. No.: B3171715
CAS No.: 946697-85-4
M. Wt: 273.29 g/mol
InChI Key: NAARRDYZUMTXGC-UHFFFAOYSA-N
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Description

4-(Cyclohexylmethoxy)-3-(trifluoromethyl)aniline is an organic compound that features a trifluoromethyl group and a cyclohexylmethoxy group attached to an aniline core. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the chemical behavior of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

4-(Cyclohexylmethoxy)-3-(trifluoromethyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carbon-centered radical intermediates, which are crucial in radical trifluoromethylation processes . These interactions are primarily driven by the trifluoromethyl group, which enhances the compound’s lipophilicity and metabolic stability . The nature of these interactions often involves hydrogen bonding and π-π stacking, contributing to the compound’s stability and reactivity in biochemical environments .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s trifluoromethyl group plays a crucial role in enhancing the pharmacokinetic properties of drug molecules, thereby affecting cellular metabolism and gene expression . Additionally, its interaction with cellular proteins can lead to alterations in cell signaling pathways, impacting cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The trifluoromethyl group is particularly important in these interactions, as it enhances the compound’s binding affinity and specificity . This can result in changes in gene expression and cellular function, as the compound modulates the activity of key enzymes and proteins involved in metabolic pathways .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation over time . Long-term studies have indicated that it can maintain its biochemical activity, influencing cellular processes such as metabolism and gene expression over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been observed to enhance metabolic stability and pharmacokinetic properties without causing significant adverse effects . At higher doses, it can lead to toxic effects, including alterations in cellular metabolism and gene expression . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. The compound’s trifluoromethyl group enhances its metabolic stability, allowing it to participate in various biochemical reactions without rapid degradation . This interaction can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its biochemical activity . The compound’s lipophilicity, conferred by the trifluoromethyl group, plays a significant role in its distribution and transport within biological systems .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . The compound’s interaction with cellular proteins and enzymes can also affect its localization, contributing to its overall activity and function within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylmethoxy)-3-(trifluoromethyl)aniline typically involves the introduction of the trifluoromethyl group and the cyclohexylmethoxy group onto an aniline derivative. One common method involves the nucleophilic aromatic substitution reaction, where a suitable aniline derivative is reacted with a trifluoromethylating agent and a cyclohexylmethoxy group donor under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylmethoxy)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and solvents such as tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized compounds with different substituents replacing the trifluoromethyl group.

Scientific Research Applications

4-(Cyclohexylmethoxy)-3-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique chemical properties make it a valuable tool in studying enzyme interactions and protein modifications.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals, where its stability and reactivity are advantageous.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)aniline: Lacks the cyclohexylmethoxy group, making it less sterically hindered and potentially less selective in its interactions.

    4-(Cyclohexylmethoxy)aniline: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.

    3-(Trifluoromethyl)aniline: The trifluoromethyl group is positioned differently, affecting the compound’s overall reactivity and interaction with targets.

Uniqueness

4-(Cyclohexylmethoxy)-3-(trifluoromethyl)aniline is unique due to the combination of the trifluoromethyl and cyclohexylmethoxy groups, which impart distinct electronic and steric properties. This combination enhances the compound’s stability, reactivity, and selectivity, making it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

4-(cyclohexylmethoxy)-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO/c15-14(16,17)12-8-11(18)6-7-13(12)19-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAARRDYZUMTXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=C(C=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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